molecular formula C16H16N2O5 B2995958 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034274-27-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2995958
CAS No.: 2034274-27-4
M. Wt: 316.313
InChI Key: BATVBCQAKQVHRK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic small molecule featuring a benzodioxole scaffold, a structure prevalent in compounds investigated for various biological activities . The integration of an isonicotinamide core linked to a 2-methoxyethoxy chain suggests potential for this compound to be utilized in medicinal chemistry and drug discovery research, particularly in the development of molecular targeted therapies . Heterocyclic compounds like this one are of significant interest in the design of novel therapeutic agents due to their ability to interact with diverse biological targets . Researchers can employ this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening to elucidate new pharmacological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-20-6-7-21-15-8-11(4-5-17-15)16(19)18-12-2-3-13-14(9-12)23-10-22-13/h2-5,8-9H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVBCQAKQVHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The isonicotinamide part contributes to its potential as an anti-cancer and anti-inflammatory agent.

Structural Formula

N benzo d 1 3 dioxol 5 yl 2 2 methoxyethoxy isonicotinamide\text{N benzo d 1 3 dioxol 5 yl 2 2 methoxyethoxy isonicotinamide}

Key Properties

PropertyValue
Molecular FormulaC_{17}H_{20}N_{2}O_{4}
Molecular Weight316.35 g/mol
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values that demonstrate its efficacy in inhibiting cell proliferation.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of this compound:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549: 1.5 µM
    • MCF-7: 2.0 µM
    • HeLa: 1.8 µM

These results suggest that the compound can significantly inhibit the growth of these cancer cells while exhibiting lower toxicity towards normal cells (CC50 > 100 µM) .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry analysis has shown that treatment with this compound leads to increased apoptosis in cancer cells.

Antidiabetic Activity

In addition to anticancer properties, this compound has been investigated for its antidiabetic activity . In vitro studies demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

Key Findings on Antidiabetic Effects

CompoundIC50 (µM)Effect on Normal Cells
IIa0.85IC50 > 150 µM
IIc0.68IC50 > 150 µM

These findings indicate a promising safety profile alongside effective antidiabetic activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name (or Identifier) Core Structure Substituents/Functional Groups Key Properties Reference
Target Compound Isonicotinamide Benzo[d][1,3]dioxol-5-yl; 2-methoxyethoxy Enhanced solubility due to ether chain -
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) α-Ketoamide 4-Methoxyphenyl Polar (Rf = 0.30 in hexane/EtOAc 7:3)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole-acetamide Benzimidazole; benzyl IDO1 inhibitor (84% yield)
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide Thiazole; benzoyl >95% purity via HPLC
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide Isoxazole-acetamide Isoxazole; thiazole Molecular weight: 329.3
N-(BENZO[D][1,3]DIOXOL-5-YL)-1-(2-(4,6-DIMETHYLPYRIMIDIN-2-YLTHIO)-N-(4-METHOXYBENZYL)ACETAMIDO)CYCLOPENTANECARBOXAMIDE Cyclopentane-carboxamide Pyrimidine; thioether High molecular weight (548.65)

Key Contrasts :

  • The target compound’s 2-methoxyethoxy group may improve solubility compared to lipophilic analogs like cyclopentane-carboxamide derivatives .
  • Yields vary significantly: 45% for acetamide derivatives vs. 84% for benzimidazole-based IDO1 inhibitors .

Physicochemical and Spectroscopic Properties

  • Polarity: The target compound’s 2-methoxyethoxy chain likely increases polarity relative to non-polar substituents (e.g., tert-butyl in 4s ).
  • Characterization : All compounds are validated via ¹H NMR, ¹³C NMR, and MS, with purity confirmed by HPLC (e.g., >95% for thiazole derivatives ).

Q & A

Q. What computational tools optimize this compound for drug design?

  • Methodological Answer : Virtual screening (e.g., targeting uPAR ) identifies lead candidates. Molecular dynamics simulations assess binding kinetics, while QSAR models predict bioavailability. Halogen-bonding motifs (e.g., CF₂X groups ) are incorporated to enhance target engagement.

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